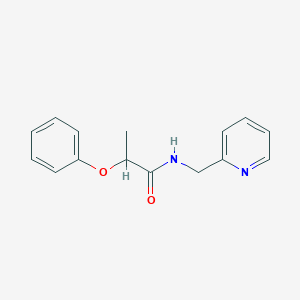![molecular formula C21H27NO4 B442935 N-cycloheptyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B442935.png)
N-cycloheptyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound with the molecular formula C21H27NO4 and a molecular weight of 357.443 Da . This compound is characterized by a furan ring substituted with a cycloheptyl group and an ethoxyphenoxy methyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of N-cycloheptyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide involves multiple steps, typically starting with the preparation of the furan ring followed by the introduction of the cycloheptyl and ethoxyphenoxy methyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-cycloheptyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
N-cycloheptyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving cellular processes and interactions.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-cycloheptyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
N-cycloheptyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-cycloheptyl-5-[(4-methoxyphenoxy)methyl]-2-furamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-cycloheptyl-5-[(4-propoxyphenoxy)methyl]-2-furamide: Similar structure but with a propoxy group instead of an ethoxy group. The uniqueness of this compound lies in its specific functional groups and their arrangement, which can influence its chemical properties and reactivity.
Properties
Molecular Formula |
C21H27NO4 |
|---|---|
Molecular Weight |
357.4g/mol |
IUPAC Name |
N-cycloheptyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H27NO4/c1-2-24-17-9-11-18(12-10-17)25-15-19-13-14-20(26-19)21(23)22-16-7-5-3-4-6-8-16/h9-14,16H,2-8,15H2,1H3,(H,22,23) |
InChI Key |
QVBPOUCLTKXRRI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3CCCCCC3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Dimethyl-5-propanoyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442852.png)
![11-(4-butoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442853.png)
![10-acetyl-3-(4-methoxyphenyl)-11-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442854.png)
![10-benzoyl-3-(4-methoxyphenyl)-11-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442856.png)
![10-benzoyl-11-(2-furyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442860.png)
![10-benzoyl-11-[2-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442861.png)
![10-acetyl-11-(4-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442862.png)
![10-benzoyl-11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442864.png)
![5-(4-bromophenyl)-3-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B442867.png)
![3-(4-methoxyphenyl)-11-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442868.png)

![5-(4-bromophenyl)-N-(3-pyridinyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B442873.png)
![5-(4-bromophenyl)-N-(2,4-difluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B442874.png)
![Ethyl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442875.png)
